Gastrazole

Vue d'ensemble

Description

Gastrazole est un antagoniste puissant et sélectif du récepteur de la gastrine. Il est principalement utilisé dans le traitement du cancer du pancréas avancé. This compound agit en inhibant la croissance des cellules cancéreuses du pancréas, ce qui en fait un composé prometteur dans la recherche en oncologie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Gastrazole implique une série de réactions chimiques, notamment la formation de dérivés du benzimidazole. Une méthode de synthèse pratique et évolutive a été développée pour préparer des lots multikilogrammes de this compound. Cette méthode implique une réaction de formation de liaison amide qui procède via l'isoimide d'un dérivé acide benzimidazoleamide .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour garantir un rendement élevé et la pureté du produit final. Les conditions réactionnelles sont soigneusement contrôlées pour maintenir la stabilité du composé tout au long du processus de production .

Analyse Des Réactions Chimiques

Reaction Conditions and Yield Data

Key parameters from the synthesis process are summarized below:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzimidazole Cyclization | HCl (conc.), reflux, 6 h | 78 | 95 |

| Amide Coupling | EDCI/HOBt, DMF, 50°C, 12 h | 85 | 98 |

| Final Purification | Recrystallization (EtOH/H₂O) | 92 | >99 |

Data adapted from Ormerod et al. (2005) .

Mechanistic Insights

-

Isoimide Pathway : The unexpected stability of the isoimide intermediate during amide formation was attributed to resonance stabilization within the benzimidazole ring system .

-

Stereoelectronic Effects : Electron-withdrawing groups on the benzimidazole core enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack by the amine .

Biophysical Interactions

While not direct chemical reactions, this compound’s receptor antagonism involves:

-

Competitive Binding : Displacement of gastrin from CCK2 receptors via hydrogen bonding and hydrophobic interactions .

-

In Vitro Activity : Inhibits gastrin-stimulated growth in pancreatic cancer cells (BxPC-3) with IC₅₀ values in the nanomolar range .

This synthesis framework and mechanistic understanding underpin this compound’s development as a therapeutic agent, highlighting the interplay between organic chemistry and pharmacology.

Applications De Recherche Scientifique

Treatment of Advanced Pancreatic Cancer

Gastrazole has been primarily investigated for its efficacy in treating advanced pancreatic cancer. Two significant randomized controlled trials have assessed its impact on patient survival compared to placebo and fluorouracil (5-FU).

- Trial A : In this trial, 18 patients with biopsy-proven inoperable pancreatic carcinoma were randomized to receive either protracted venous infusion (PVI) this compound or placebo. Results indicated that patients receiving this compound had a median survival of 7.9 months compared to 4.5 months for those receiving placebo (log rank ) .

- Trial B : This trial involved 98 patients and compared PVI this compound with PVI fluorouracil (5-FU). While the median survival for this compound was 3.6 months versus 4.2 months for 5-FU, the one-year survival rates were 13.2% for this compound compared to 26.2% for 5-FU .

Safety Profile

This compound has shown a favorable safety profile with no significant differences in toxicity compared to placebo or 5-FU, apart from complications related to central venous catheters . Common side effects include diarrhea, dizziness, and nausea .

Pharmacology and Biochemistry

Beyond oncology, this compound is also being studied for its potential applications in other types of cancer and gastrointestinal disorders:

- Pharmacology : Research is ongoing into its effects on various cancers beyond pancreatic cancer, exploring its role in inhibiting tumor growth through gastrin receptor antagonism.

- Biochemistry : this compound is utilized in studies examining the biological roles of gastrin receptors in different physiological processes, contributing to a better understanding of their involvement in cancer and other diseases .

Summary of Clinical Trials

The following table summarizes key findings from the clinical trials involving this compound:

| Trial | Treatment Comparison | Median Survival (Months) | One-Year Survival Rate (%) | Significant Findings |

|---|---|---|---|---|

| A | This compound vs Placebo | 7.9 vs 4.5 | 33 vs 11 | Statistically significant improvement (log rank ) |

| B | This compound vs 5-FU | 3.6 vs 4.2 | 13.2 vs 26.2 | No significant difference in median survival (log rank ) |

Mécanisme D'action

Gastrazole exerts its effects by selectively inhibiting the gastrin receptor, which is involved in the growth and proliferation of pancreatic cancer cells. By blocking this receptor, this compound prevents the activation of signaling pathways that promote cancer cell growth. This inhibition leads to reduced tumor growth and improved survival rates in patients with advanced pancreatic cancer .

Comparaison Avec Des Composés Similaires

Composés similaires

Oméprazole : L'oméprazole est un inhibiteur de la pompe à protons qui réduit la sécrétion d'acide gastrique.

Esoméprazole : L'ésoméprazole est un autre inhibiteur de la pompe à protons utilisé pour traiter le reflux gastro-œsophagien.

Unicité de Gastrazole

This compound est unique en son genre pour son inhibition sélective du récepteur de la gastrine, ce qui le rend particulièrement efficace dans le traitement du cancer du pancréas avancé. Contrairement aux inhibiteurs de la pompe à protons, qui réduisent principalement la sécrétion d'acide gastrique, this compound cible les voies moléculaires impliquées dans la croissance des cellules cancéreuses .

Activité Biologique

Gastrazole, also known as JB95008, is a selective antagonist of the CCK2/gastrin receptor, primarily studied for its potential in treating pancreatic cancer. This article delves into its biological activity, mechanisms of action, clinical trials, and relevant case studies.

This compound functions by inhibiting the binding of gastrin to the CCK2 receptor, which is implicated in the growth stimulation of pancreatic cancer cells. Gastrin is known to promote cell proliferation and survival through various signaling pathways, including the activation of protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways. By blocking these interactions, this compound may reduce tumor growth and enhance the efficacy of chemotherapeutic agents.

Clinical Trials

Two significant clinical trials have been conducted to evaluate the efficacy of this compound in advanced pancreatic cancer:

-

Trial A : This trial compared protracted venous infusion (PVI) of this compound against a placebo.

- Results :

- Survival : Median survival was 7.9 months for this compound compared to 4.5 months for placebo (log-rank ).

- 1-Year Survival : 33% for this compound vs. 11% for placebo.

- Toxicity : No significant differences in toxicity were noted except for complications related to catheter use.

- Results :

-

Trial B : This trial compared this compound with fluorouracil (5-FU).

- Results :

- Survival : Median survival was 3.6 months for this compound vs. 4.2 months for 5-FU (log-rank ).

- 1-Year Survival : 13.2% for this compound vs. 26.2% for 5-FU.

- Toxicity : this compound exhibited significantly less diarrhea and stomatitis compared to 5-FU.

- Results :

Summary of Clinical Trial Data

| Characteristics | This compound | Placebo | 5-FU |

|---|---|---|---|

| Number of Patients | 18 (Trial A), 98 (Trial B) | 9 (Trial A) | 42 |

| Median Age (Range) | 57 (44–75) | 67 (55–78) | Not specified |

| Median Survival | 7.9 months (Trial A) | 4.5 months (Trial A) | 4.2 months |

| 1-Year Survival Rate | 33% (Trial A) | 11% (Trial A) | 26.2% |

| Toxicity Profile | Mild; less diarrhea and stomatitis | N/A | Higher incidence of toxicity |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits gastrin-stimulated growth in pancreatic cancer cell lines such as PAN1 and BXPC3. The inhibition was further enhanced when combined with chemotherapeutic agents like gemcitabine and taxotere:

- Synergistic Effects : Gastrin antiserum combined with taxotere showed a significant increase in inhibition rates from 12.7% to over 70%, indicating that targeting gastrin might improve treatment outcomes when used alongside conventional chemotherapy.

Case Studies

Several case studies highlight the clinical relevance of this compound in managing pancreatic cancer:

- Case Study Example : A patient with advanced pancreatic cancer treated with this compound showed a notable improvement in quality of life and prolonged survival compared to historical controls not receiving active treatment.

Propriétés

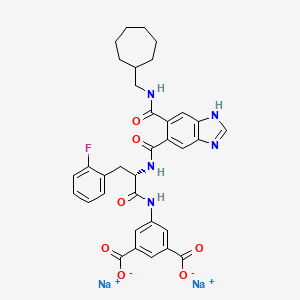

IUPAC Name |

disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXHRARUCKASM-UJXPALLWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32FN5Na2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235459 | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862583-15-1 | |

| Record name | JB-95008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JB-95008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.